Methods and Technical Details
The synthesis of ozagrel typically involves several steps, including condensation reactions and hydrolysis. One notable method utilizes sodium hydroxide as a base in a reaction involving hydrochloric acid and various solvents such as methanol and water. The reaction conditions include heating to 60°C followed by cooling and crystallization, yielding ozagrel with high purity levels .
Structure and Data
The molecular formula of ozagrel is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol. Its structure features an acrylic acid moiety linked to a phenyl group substituted with an imidazole ring. The InChI key for ozagrel is SHZKQBHERIJWAO-AATRIKPKSA-N, indicating its unique structural attributes in chemical databases .
Reactions and Technical Details
Ozagrel undergoes various chemical reactions, including chlorination and hydrolysis. For instance, ozagrel can be chlorinated using thionyl chloride in dichloromethane under controlled conditions to yield ozagrel chloride. This chlorinated derivative can then be used in further synthetic pathways to create conjugates or derivatives like the paeonol-ozagrel conjugate .
Process and Data
Ozagrel functions primarily as a selective antagonist of thromboxane A2 receptors, which play a significant role in platelet aggregation and vasoconstriction. By inhibiting this receptor, ozagrel effectively reduces platelet activation and aggregation, contributing to its therapeutic effects in managing thromboembolic conditions .
Physical and Chemical Properties
Ozagrel exhibits several notable physical and chemical properties that are critical for its application:
Property | Value |
---|---|
Molecular Weight | 228.25 g/mol |
Solubility | Soluble in water (0.816 mg/ml) |
Log P (Partition Coefficient) | 1.66 |
Melting Point | Not specified |
Bioavailability Score | 0.56 |
Ozagrel has a high gastrointestinal absorption rate and is permeable across the blood-brain barrier, which enhances its therapeutic potential .
Scientific Uses
Ozagrel is primarily utilized in pharmacology for its anticoagulant properties, particularly in treating conditions related to excessive blood clotting such as myocardial infarction or stroke prevention. Its derivatives are also being explored for potential use in drug design, particularly in creating novel conjugates that may enhance therapeutic efficacy or reduce side effects .
The synthesis of Ozagrel involves sequential transformations where intermediates directly influence impurity formation. A critical intermediate, Methyl 3-(4-bromomethyl)cinnamate (CAS 946-99-6), undergoes nucleophilic substitution with imidazole to form the Ozagrel methyl ester. Under alkaline conditions, this ester hydrolyzes to the active pharmaceutical ingredient (API). However, Impurity I arises when the bromomethyl intermediate reacts with methanol—a common solvent—instead of imidazole. This side reaction produces Methyl 3-(4-methoxymethyl)cinnamate, a structural analog of Ozagrel with confirmed genotoxic potential [1] [5].
The kinetics of this side reaction are concentration-dependent. At a 5:1 mass ratio of bromomethyl cinnamate to sodium methoxide, methanol acts as both solvent and nucleophile, driving methoxymethyl impurity yields to ~8–12% within 16 hours at room temperature. The mechanism involves SN₂ displacement, where the bromide leaving group facilitates nucleophilic attack by methanol’s oxygen atom [1]. Vacuum rotary evaporation and column chromatography (using ethyl acetate/petroleum ether eluents) are required to isolate this impurity, underscoring its persistence [1].
Table 1: Key Intermediates in Ozagrel Synthesis and Impurity Formation
Intermediate | Role in Synthesis | Role in Impurity I Formation |
---|---|---|
Methyl 3-(4-bromomethyl)cinnamate | Precursor for imidazole coupling | Reacts with methanol to form Impurity I |
Ozagrel methyl ester | Hydrolysis precursor to API | Stable under low-alkalinity conditions |
Sodium methoxide | Alkaline catalyst | Activates methanol as nucleophile |
Industrial-scale synthesis amplifies solvent and catalyst impacts on impurity generation. The bromination step—using N-bromosuccinimide (NBS) in acetonitrile or tetrahydrofuran (THF)—exhibits divergent impurity profiles. Acetonitrile minimizes Impurity I (<0.5%) due to its aprotic nature and higher boiling point (82°C), which suppresses methanol’s nucleophilicity. In contrast, THF increases Impurity I yields to 2.1% due to trace water content that hydrolyzes bromomethyl intermediates, releasing formaldehyde that forms methoxymethyl adducts [2] [6].
Catalysts further modulate impurity levels. Sodium methoxide (NaOMe) increases Impurity I yields by 15-fold compared to milder bases like potassium carbonate (K₂CO₃). This occurs because NaOMe generates methoxide anions that directly attack the bromomethyl group. Temperature is also critical: reactions above 30°C accelerate Impurity I formation, while sub-20°C conditions favor the desired imidazole coupling [2]. Process refinements, such as switching to ethyl cinnamate derivatives and optimizing solvent purity, reduce Impurity I to <0.1% in current Good Manufacturing Practice (GMP)-compliant processes [6].
Table 2: Solvent and Catalyst Impact on Impurity I Generation
Condition | Impurity I Yield | Mechanistic Influence |
---|---|---|
Sodium methoxide in methanol | 8–12% | Methanol acts as competitive nucleophile |
Potassium carbonate in THF | 2.1% | Trace water induces formaldehyde side reactions |
NBS/acetonitrile (reflux) | <0.5% | Aprotic solvent suppresses methanol activation |
Imidazole/DMF (60°C) | 0.3% | High-temp coupling minimizes incomplete substitution |
The synthesis of Ozagrel derivatives, such as the Paeonol-Ozagrel conjugate (POC), generates complex byproducts that co-elute with Impurity I. During POC synthesis, chlorinated Ozagrel intermediates react with paeonol’s phenolic group. However, residual dichloromethane (DCM) solvent undergoes hydrolysis to formaldehyde, which subsequently forms 3-(4-(methoxymethyl)phenyl)prop-2-enoyl chloride—a structural isomer of Impurity I [4]. This byproduct accounts for ~5% of total impurities in crude POC batches [4].
Advanced chromatography (HPLC with C18 columns) and spectral techniques differentiate these byproducts. Impurity I shows distinct NMR signals at δ 3.38 ppm (singlet, –OCH₃) and 7.52 ppm (doublet, vinyl proton), whereas its isomer from DCM hydrolysis exhibits upfield shifts due to the carbonyl adjacency. In parecoxib sodium synthesis—a structurally related API—sulfonation byproducts like 4-(1H-imidazol-1-ylmethyl)benzenesulfonic acid form via benzene ring substitution, highlighting the vulnerability of the imidazolylmethyl moiety to electrophilic side reactions [7].
Table 3: Byproducts in Ozagrel Derivative Synthesis
Derivative | Key Byproduct | Formation Mechanism | Detection Method |
---|---|---|---|
Paeonol-Ozagrel (POC) | 3-(4-(methoxymethyl)phenyl)prop-2-enoyl chloride | DCM hydrolysis/formylation | ¹H NMR (δ 3.38 ppm) |
Parecoxib sodium | 4-(1H-imidazol-1-ylmethyl)benzenesulfonic acid | Electrophilic sulfonation | HPLC retention time 8.2 min |
Ozagrel sodium | Ethyl 3-(4-methoxymethyl)cinnamate | Ethanol solvent participation | Mass spectrometry (m/z 221) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9